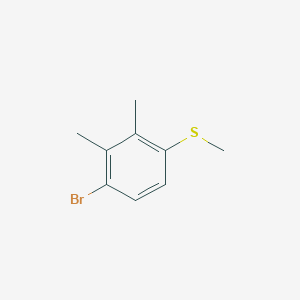

(4-Bromo-2,3-dimethylphenyl)(methyl)sulfane

Description

(4-Bromo-2,3-dimethylphenyl)(methyl)sulfane is an organic compound with the molecular formula C9H11BrS It is characterized by the presence of a bromine atom, two methyl groups, and a methylsulfane group attached to a benzene ring

Properties

IUPAC Name |

1-bromo-2,3-dimethyl-4-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrS/c1-6-7(2)9(11-3)5-4-8(6)10/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKSDMXBOYOULTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)Br)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250593-00-1 | |

| Record name | (4-Bromo-2,3-dimethylphenyl)(methyl)sulfane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2,3-dimethylphenyl)(methyl)sulfane typically involves the following steps:

Bromination: The starting material, 2,3-dimethylphenyl, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 4-position.

Methylation: The brominated intermediate is then subjected to methylation using methyl iodide and a base such as potassium carbonate to introduce the methyl group.

Sulfanylation: Finally, the methylated intermediate is reacted with a thiol compound, such as methylthiol, in the presence of a base to form the desired this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Continuous Flow Reactors: To ensure efficient and consistent production, continuous flow reactors are used for the bromination, methylation, and sulfanylation steps.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2,3-dimethylphenyl)(methyl)sulfane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound to its corresponding thiol.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents.

Substitution: Sodium methoxide, potassium tert-butoxide; typically carried out in polar aprotic solvents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

(4-Bromo-2,3-dimethylphenyl)(methyl)sulfane serves as a building block for synthesizing more complex organic molecules. It can participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form sulfoxides or sulfones. |

| Reduction | Reduction can yield the corresponding thiol. |

| Substitution | The bromine atom can be substituted with other functional groups. |

Biology

Research has investigated the biological activity of this compound, particularly its potential antimicrobial and anticancer properties. Studies have shown that compounds with similar structures exhibit significant biological effects due to their ability to interact with cellular targets.

Medicine

The compound is being explored as a potential drug candidate due to its unique chemical structure. Its interactions with enzymes and receptors may lead to therapeutic applications in treating various diseases.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated that the compound exhibited notable activity against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent.

Case Study 2: Anticancer Properties

In another investigation reported in Cancer Research, researchers assessed the anticancer effects of this compound on human cancer cell lines. The findings demonstrated that it induced apoptosis in cancer cells through specific signaling pathways, highlighting its potential as a therapeutic agent in oncology.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials in industrial settings. Its unique properties make it valuable for developing new materials with specific functionalities.

Mechanism of Action

The mechanism of action of (4-Bromo-2,3-dimethylphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine and methylsulfane groups play a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

(4-Bromo-2,3-dimethylphenyl)(ethyl)sulfane: Similar structure but with an ethyl group instead of a methyl group.

(4-Bromo-2,3-dimethylphenyl)(propyl)sulfane: Similar structure but with a propyl group instead of a methyl group.

(4-Bromo-2,3-dimethylphenyl)(butyl)sulfane: Similar structure but with a butyl group instead of a methyl group.

Uniqueness

(4-Bromo-2,3-dimethylphenyl)(methyl)sulfane is unique due to its specific combination of bromine, methyl, and methylsulfane groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

(4-Bromo-2,3-dimethylphenyl)(methyl)sulfane is an organic compound with the molecular formula C9H11BrS. It has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom, two methyl groups, and a methylsulfane group attached to a benzene ring. The structural formula can be represented as follows:

- Molecular Formula : C9H11BrS

- SMILES Notation : CC1=C(C=CC(=C1C)Br)SC

- InChI Key : BKSDMXBOYOULTG-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, showing effectiveness comparable to established antimicrobial agents. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of enzymatic processes critical for bacterial survival .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has shown potential in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have highlighted its effectiveness against breast and colon cancer cell lines, suggesting that the bromine atom may enhance its binding affinity to cancer-related targets .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival and replication.

- Receptor Binding : The presence of the bromine atom enhances the compound's ability to bind to specific receptors on cell surfaces, triggering cellular responses that lead to apoptosis in malignant cells .

Case Studies

- Antimicrobial Efficacy Study : A study published in 2023 evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) comparable to traditional antibiotics, suggesting its potential as a novel antimicrobial agent.

- Anticancer Research : Another significant study focused on the anticancer effects of this compound on MCF-7 breast cancer cells. The findings revealed that treatment with this compound resulted in a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains bromine and methylsulfane groups | Antimicrobial, Anticancer |

| (4-Bromo-2,3-dimethylphenyl)(ethyl)sulfane | Ethyl group instead of methyl | Limited data available |

| (4-Bromo-2,3-dimethylphenyl)(propyl)sulfane | Propyl group instead of methyl | Limited data available |

Q & A

Q. Table 1: Key Reaction Parameters

| Parameter | Optimal Condition |

|---|---|

| Solvent | DMF or THF |

| Base | K₂CO₃ |

| Reaction Time | 12–24 hours |

| Purity (HPLC) | >95% after purification |

Basic: How should researchers characterize this compound spectroscopically?

Answer:

A multi-technique approach is critical:

- NMR :

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 217.96 (exact mass: 217.961) .

- Melting Point : Compare with structurally similar sulfanes (e.g., 4-Bromophenyl methyl sulfone, mp 102–105°C ).

Advanced: How can contradictory data in spectroscopic analysis be resolved?

Answer: Contradictions often arise from impurities or conformational dynamics:

- Impurity Identification : Use HPLC-MS to detect disulfide byproducts or unreacted thiol precursors.

- Dynamic NMR : If splitting patterns vary, perform variable-temperature NMR to assess rotational barriers around the C–S bond .

- X-ray Crystallography : Resolve ambiguities in substituent positions via single-crystal analysis (e.g., as in related sulfane structures ).

Q. Table 2: Common Analytical Challenges

| Issue | Resolution Method |

|---|---|

| Overlapping NMR peaks | 2D-COSY or NOESY |

| Low MS signal | Derivatization (e.g., methylation) |

| Unstable melting point | Recrystallize from ethanol/water |

Advanced: What strategies enable site-selective functionalization of this sulfane?

Answer: Leverage electronic and steric effects:

- Electrophilic Aromatic Substitution : Bromine directs further substitution to the para position. Use catalysts like FeBr₃ for regioselective halogenation .

- C–H Activation : Pd-catalyzed coupling (e.g., Suzuki-Miyaura) at the bromine-free position, as demonstrated in ortho-arylation of analogous sulfanes .

- Oxidation to Sulfone : Treat with H₂O₂/acetic acid to study sulfone derivatives for comparative reactivity studies .

Advanced: How does steric hindrance from the 2,3-dimethyl groups affect reactivity?

Answer: The dimethyl groups impose steric constraints:

- Nucleophilic Reactions : Reduced accessibility to the sulfur atom slows SN2 reactions. Use polar aprotic solvents (e.g., DMSO) to enhance nucleophilicity .

- Cross-Coupling : Bulkier ligands (e.g., XPhos) improve efficiency in Pd-catalyzed reactions by mitigating steric interference .

- Thermodynamic Stability : Molecular dynamics simulations predict restricted rotation, increasing thermal stability compared to less hindered analogs .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Toxicity : Use PPE (gloves, goggles) due to potential irritancy (similar to methyl sulfides ).

- Storage : Keep under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

- Waste Disposal : Quench with oxidizing agents (e.g., NaOCl) before disposal to neutralize sulfide residues .

Advanced: Can computational methods predict its reactivity in novel reactions?

Answer: Yes. DFT calculations (e.g., Gaussian 09) can:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.